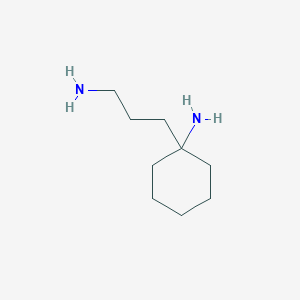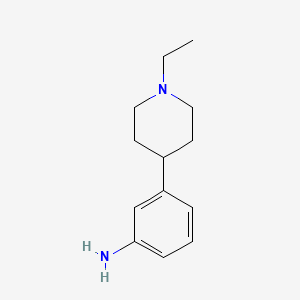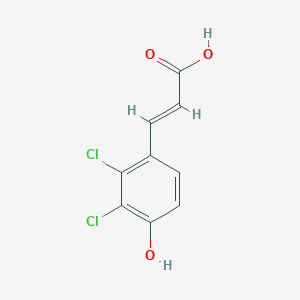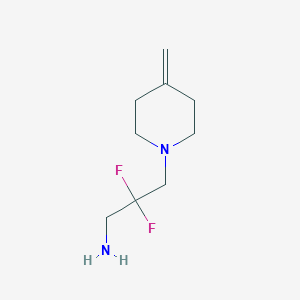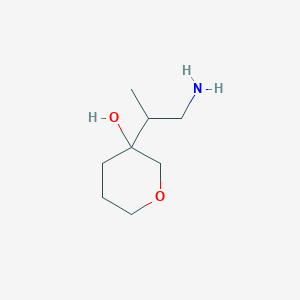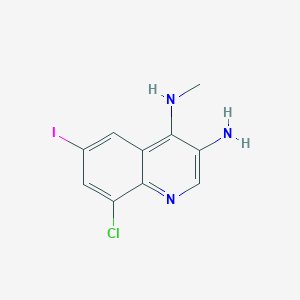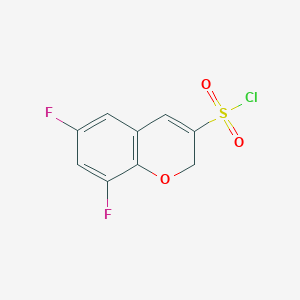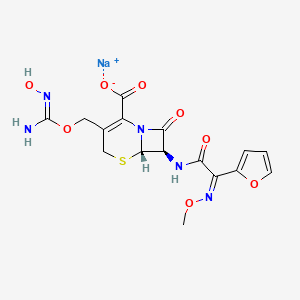![molecular formula C10H20N2O B13154555 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL is a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopentyl group attached to the nitrogen atom via an aminomethyl linkage . The presence of these functional groups makes it a versatile scaffold in medicinal chemistry and drug discovery .
Métodos De Preparación
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Análisis De Reacciones Químicas
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to develop bioactive molecules with target selectivity, contributing to the treatment of various diseases . Its unique structure allows for efficient exploration of the pharmacophore space, making it valuable in drug discovery . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique aminomethylcyclopentyl group in this compound distinguishes it from these similar compounds, providing distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-[1-(aminomethyl)cyclopentyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c11-7-9(3-1-2-4-9)10(13)5-6-12-8-10/h12-13H,1-8,11H2 |
Clave InChI |
STHPBTROKQECSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)C2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


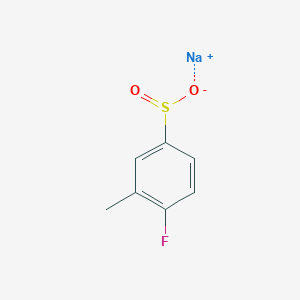

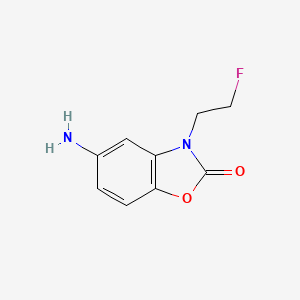
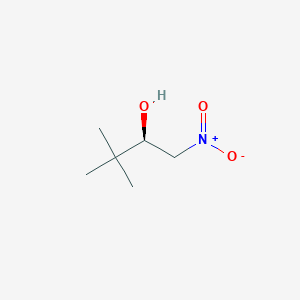
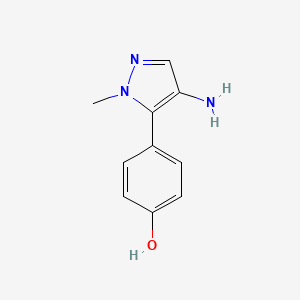
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
